molecular formula C16H29LiN7O13P3 B13810068 8-(6-Aminohexyl)aminoadenosine5-triphos phate lith

8-(6-Aminohexyl)aminoadenosine5-triphos phate lith

Cat. No.: B13810068
M. Wt: 627.3 g/mol
InChI Key: MWTMFNIZLJYVAH-DNBRLMRSSA-M
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Description

8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt is a chemical compound with the empirical formula C16H30N7O13P3 and a molecular weight of 621.37 g/mol It is a derivative of adenosine triphosphate (ATP) where an aminohexyl group is attached to the adenosine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt typically involves the modification of adenosine triphosphate (ATP) through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. The use of automated synthesizers and high-throughput screening methods may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminohexyl-substituted adenosine triphosphate derivatives .

Scientific Research Applications

8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt involves its interaction with ATP-binding proteins and enzymes. The aminohexyl group allows for specific binding interactions, which can modulate the activity of these proteins. The compound can act as a competitive inhibitor or activator, depending on the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(6-Aminohexyl)aminoadenosine 5’-triphosphate lithium salt is unique due to the presence of both the aminohexyl group and the triphosphate moiety. This combination allows for specific interactions with a variety of biological targets, making it a versatile tool in research .

Properties

Molecular Formula

C16H29LiN7O13P3

Molecular Weight

627.3 g/mol

IUPAC Name

lithium;[[[(2R,3S,4R,5R)-5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H30N7O13P3.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(34-15)7-33-38(29,30)36-39(31,32)35-37(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H,29,30)(H,31,32)(H2,18,20,21)(H2,26,27,28);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1

InChI Key

MWTMFNIZLJYVAH-DNBRLMRSSA-M

Isomeric SMILES

[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N

Canonical SMILES

[Li+].C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCN)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N

Origin of Product

United States

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